2-Benzyl-1,3-benzoxazol-6-amine
Overview
Description
2-Benzyl-1,3-benzoxazol-6-amine is a chemical compound with the molecular formula C14H12N2O . It is a derivative of benzoxazole, which is a bicyclic planar molecule and is extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives in good yield . This reaction can be catalyzed by a pent-ethylene diammonium pentachloro bismuth .Molecular Structure Analysis
The molecular weight of 2-Benzyl-1,3-benzoxazol-6-amine is 224.26 . Its InChI code is 1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Scientific Research Applications
Electrochemically Initiated Oxidative Amination
A study presented an electrochemically promoted coupling of benzoxazoles and amines, directly forming 2-aminobenzoxazoles. This method utilized tetraalkylammonium halide as a redox catalyst, avoiding the use of excess chemical oxidants and simplifying the isolation process, contributing to waste reduction (Gao et al., 2014).
Regioselectivity in C(sp3)-H α-Alkylation
Research revealed that the benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines, demonstrating unique regioselectivity and functional group tolerance. This process allows for the easy introduction and removal of the benzoxazole moiety (Lahm & Opatz, 2014).
Metal-free Amination
A transition-metal-free amination of benzoxazoles was developed, highlighting an efficient method using tetrabutylammoniumiodide (TBAI) and aqueous solutions of H(2)O(2) or TBHP as co-oxidants under mild conditions, achieving high yields of 2-aminobenzoxazoles (Froehr et al., 2011).
Synthesis of Poly(benzoxazine imide) Thermosetting Films
A study focused on the synthesis of primary amine-containing benzoxazines and their polymerization into poly(benzoxazine imide) (PBzI) thermosets, demonstrating improvements in thermal and mechanical properties, flame retardancy, and dimensional stability, which are crucial for advanced material applications (Wang, Lin, & Juang, 2013).
Green Catalyst for Oxidative Amination
Another study developed a green and efficient method for the direct oxidative amination of benzoxazoles using a heterocyclic ionic liquid as a catalyst. This process operates at room temperature and offers high yields with the added benefit of catalyst recyclability, aligning with principles of green chemistry (Zhou et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-benzyl-1,3-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXYQISQKRASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,3-benzoxazol-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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